N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
Description
"N-((5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide" (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 5-oxopyrrolidine carboxamide core linked to a 2,4-difluorophenyl-substituted isoxazole moiety. This article compares its structural and functional attributes with similar compounds, emphasizing substituent effects, physicochemical properties, and inferred biological activity.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3/c16-8-1-2-10(11(17)5-8)13-6-9(20-23-13)7-18-15(22)12-3-4-14(21)19-12/h1-2,5-6,12H,3-4,7H2,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUPJTZARHWUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a carbonyl compound.
Coupling of the Isoxazole and Pyrrolidine Rings: The final step involves coupling the isoxazole and pyrrolidine rings through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to the receptor and altering its conformation or signaling pathways.
Comparison with Similar Compounds
Structural Analog 1: (E)-N-(2,4-Difluorobenzyl)-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide
- Core Structure : Indoline-5-carboxamide with a 2,4-difluorobenzyl group.
- Key Differences :
- Replaces the isoxazole in the target compound with a thiazole ring and indoline scaffold.
- Incorporates an N-methyl group and a methylene bridge between thiazole and indoline.
- Thiazole’s electron-rich nature could alter electronic interactions compared to isoxazole, affecting enzyme inhibition profiles .
Structural Analog 2: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Core Structure : 5-Oxopyrrolidine-3-carboxamide with a 4-fluorophenyl group.
- Key Differences: Substitutes the 2,4-difluorophenyl group with a mono-fluorinated phenyl ring. Replaces isoxazole with a 1,3,4-thiadiazole ring and an isopropyl substituent.
- Implications :
Structural Analog 3: 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Core Structure: Furopyridine carboxamide with oxadiazole and trifluoroethylamino groups.
- Key Differences :
- Features a fused furopyridine ring instead of pyrrolidone.
- Includes a 1,2,4-oxadiazole bioisostere and trifluoroethylamine side chain.
- Implications: Oxadiazole may mimic ester/amide functionalities, improving metabolic resistance.
Structural Analog 4: (R)-N-(5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxycyclobutanecarboxamide
- Core Structure : Pyrazolopyrimidine carboxamide with a difluorophenyl-pyrrolidine moiety.
- Key Differences :
- Replaces isoxazole with pyrazolopyrimidine, a larger aromatic system.
- Introduces a cyclobutane hydroxyl group and 2,5-difluorophenyl substitution.
- Implications :
- Pyrazolopyrimidine’s planar structure may improve π-π stacking but reduce solubility.
- Hydroxyl group on cyclobutane could introduce hydrogen bonding, enhancing target affinity .
Biological Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Its structure includes a difluorophenyl group attached to an isoxazole ring, which is further connected to a pyrrolidine carboxamide moiety. This unique configuration suggests a potential for diverse biological activities, particularly in medicinal chemistry.
The compound can be summarized by its chemical formula and molecular weight:
- Molecular Formula : CHFNO
- Molecular Weight : 411.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl substituent enhances lipophilicity, potentially improving binding interactions with biological receptors or enzymes. This interaction can lead to various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells showed that certain compounds within this class significantly reduced cell viability:
| Compound | IC50 (µM) | Effect on A549 Cells |
|---|---|---|
| DF-2100 | 100 | 66% viability |
| Control (Cisplatin) | 10 | 30% viability |
These results indicate that this compound may possess similar or enhanced activity compared to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens. In studies involving strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable inhibitory effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for developing treatments against resistant bacterial strains .
Case Studies
- Anticancer Study : A study involving the treatment of A549 cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
- Antimicrobial Study : In another investigation, the compound was tested against clinical isolates of S. aureus, demonstrating effectiveness against strains resistant to common antibiotics.
Q & A
Basic: What are the key steps in synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under specific solvent conditions (e.g., ethanol or dichloromethane) .
- Amide coupling : Reaction of the isoxazole intermediate with 5-oxopyrrolidine-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization to isolate intermediates, followed by HPLC to confirm purity (>95%) .
Characterization : - NMR spectroscopy (1H/13C) to confirm regiochemistry and functional groups.
- Mass spectrometry (EI or ESI) for molecular weight validation .
Basic: How is the compound’s structural integrity validated post-synthesis?
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the difluorophenyl and pyrrolidine moieties .
- FT-IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) vibrations, critical for functional group validation .
- HPLC-MS : Ensures purity and detects side products (e.g., unreacted intermediates or hydrolysis byproducts) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
- Catalyst selection : Ytterbium triflate improves cyclization efficiency in isoxazole formation .
- Temperature gradients : Lower temperatures (0–5°C) minimize side reactions during amide coupling .
- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-response profiling : Establish EC50/IC50 values under standardized assays (e.g., enzymatic inhibition or cell viability) to compare potency .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What computational tools are used to predict binding modes and selectivity?
- Molecular docking (AutoDock Vina, Glide) : Models interactions with targets like kinases or GPCRs, leveraging the compound’s difluorophenyl group for hydrophobic binding .
- MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., fluorine position) with activity using CoMFA/CoMSIA .
Advanced: How does the compound’s stability vary under physiological conditions?
- pH stability studies : Incubate in buffers (pH 4–9) and monitor degradation via HPLC. The pyrrolidine ring is prone to hydrolysis at pH > 8 .
- Plasma stability assays : 2-hour exposure to human plasma at 37°C; T1/2 < 1 hour suggests rapid metabolic clearance .
- Light sensitivity : Store in amber vials to prevent photodegradation of the isoxazole moiety .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Substitute the difluorophenyl group with chlorophenyl or trifluoromethyl analogs to modulate lipophilicity .
- Scaffold hopping : Replace the pyrrolidine ring with piperidine or azetidine to alter conformational flexibility .
- Fragment-based design : Screen smaller fragments (e.g., isolated isoxazole or carboxamide) to identify critical pharmacophores .
Advanced: How are hygroscopic intermediates handled during synthesis?
- Lyophilization : Freeze-dry intermediates under vacuum to remove residual solvents like DMF .
- Anhydrous workup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
- Karl Fischer titration : Monitor water content (<0.1% w/w) to prevent side reactions .
Advanced: What methods identify biological targets for this compound?
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Thermal proteome profiling (TPP) : Detect target proteins by measuring thermal stability shifts in a proteome-wide assay .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes whose loss rescues compound toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
